2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid
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Overview
Description
2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives, followed by cyclization and functionalization steps . The reaction conditions often include the use of acids or bases as catalysts and solvents like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4,5,6,7-tetrahydro-2H-indazole-6-carboxylic acid
- 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole
Uniqueness
2-methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Chemical Formula | C₉H₁₂N₂O₂ |
Molecular Weight | 180.21 g/mol |
IUPAC Name | 2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylic acid |
PubChem CID | 83906436 |
CAS Number | 1546150-51-9 |
Synthesis
The synthesis of this compound typically involves the condensation of phenylhydrazine with appropriate carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity.
Anti-inflammatory Effects
Research indicates that indazole derivatives exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced edema in rats, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated high anti-inflammatory activity. However, the 2-aryl isomers were less effective. The most active compound had an ED50 value of 3.5 mg/kg .
Anticancer Activity
Indazole derivatives have shown promise in cancer treatment. A review highlighted several indazole-containing compounds with potent inhibitory effects on various cancer cell lines. For instance, compounds with IC50 values in the low nanomolar range against HL60 and HCT116 cell lines suggest strong anticancer potential .
Antiallergic Properties
Notably, some indazole carboxylic acids have been associated with antiallergic activity. The mechanism is believed to involve stabilization of mast cells and inhibition of mediator release following antigen exposure .
Case Studies
-
Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory properties of indazole derivatives.
- Method : Carrageenan edema test.
- Findings : The study concluded that certain derivatives exhibited significant anti-inflammatory effects compared to controls.
- Anticancer Activity Assessment :
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-6-3-2-4-7(9(12)13)8(6)10-11/h5,7H,2-4H2,1H3,(H,12,13) |
InChI Key |
VAUVGUJIRXPAGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCCC(C2=N1)C(=O)O |
Origin of Product |
United States |
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